5-chloro-2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
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Overview
Description
1H-Pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems that are composed of a pyrazole-and-quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical and biological properties .
Synthesis Analysis
The main methods of synthesis of 1H-pyrazolo[3,4-b]quinolines include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis and others .Molecular Structure Analysis
The structure of 1H-pyrazolo[3,4-b]quinoline consists of a pyrazole-and-quinoline fragment . The parent structure can be modified with a number of substituents .Chemical Reactions Analysis
The main methods of synthesis of 1H-pyrazolo[3,4-b]quinolines are described, which include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis and others .Physical And Chemical Properties Analysis
The physical, photophysical and biological properties of 1H-pyrazolo[3,4-b]quinolines are greatly influenced by the number of substituents that can modify the parent structure .Scientific Research Applications
Fluorescent Probes and Sensors
Pyrazolopyrimidines have been explored for their potential use as fluorescent probes due to their photophysical properties . The nitro group and the benzamide moiety in the compound can potentially contribute to its fluorescent characteristics, making it useful for detecting and quantifying biological substances.
Antimicrobial Agents
Compounds with a pyrazolopyrimidine core have shown promising results as antimicrobial agents . The presence of the chloro and nitro groups may enhance the compound’s ability to inhibit the growth of various bacteria and fungi, which could be pivotal in developing new antimicrobial drugs.
Anti-inflammatory Applications
The structural similarity of pyrazolopyrimidines to purine bases allows them to interact with biological systems in a way that can modulate inflammatory responses. This compound could be investigated for its anti-inflammatory properties , potentially leading to new treatments for chronic inflammatory diseases .
Anticancer Research
Pyrazolopyrimidines have been studied for their anticancer activities . The compound’s ability to intercalate with DNA or inhibit key enzymes involved in cell proliferation makes it a candidate for cancer research, aiming to discover novel chemotherapeutic agents .
Enzyme Inhibition
The pyrazolopyrimidine scaffold is known to interact with various enzymes, acting as an inhibitor. This particular compound could be studied for its potential to inhibit enzymes that are crucial in disease pathways, offering a strategy for targeted drug design .
Neurological Disorders
Due to the structural complexity and potential for crossing the blood-brain barrier, this compound might be applicable in the study of neurological disorders . It could serve as a lead compound for the development of neuroprotective or neuroregenerative medications .
Agricultural Chemicals
The chemical structure of this compound suggests it could be useful in the development of agricultural chemicals such as pesticides or herbicides. Its ability to interfere with the life cycle of pests or weeds could be harnessed to protect crops .
Antithrombotic Agents
Research has indicated the potential of pyrazolopyrimidines in the development of antithrombotic agents . This compound, with its specific substituents, could be explored for its ability to prevent blood clots, contributing to cardiovascular health .
Future Directions
properties
IUPAC Name |
5-chloro-2-nitro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN6O4/c19-11-6-7-15(25(28)29)13(8-11)17(26)22-23-10-20-16-14(18(23)27)9-21-24(16)12-4-2-1-3-5-12/h1-10H,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGSRWBPNOXAOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide |
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